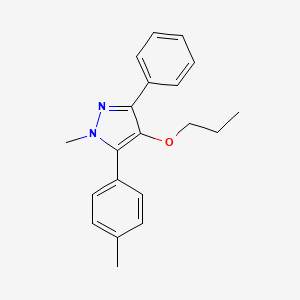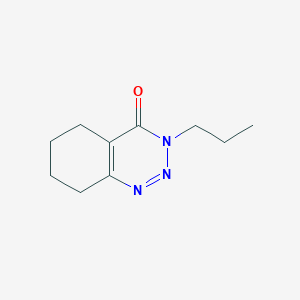
1-Methyl-5-(4-methylphenyl)-3-phenyl-4-propoxy-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-(4-methylphenyl)-3-phenyl-4-propoxy-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique substitution pattern, which includes a methyl group at position 1, a 4-methylphenyl group at position 5, a phenyl group at position 3, and a propoxy group at position 4. These substitutions confer specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 1-Methyl-5-(4-methylphenyl)-3-phenyl-4-propoxy-1H-pyrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. The reaction typically proceeds under acidic or basic conditions, with the choice of solvent and temperature playing crucial roles in determining the yield and purity of the final product.
For industrial production, the synthesis may be scaled up using continuous flow reactors, which offer better control over reaction parameters and improved safety profiles. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
1-Methyl-5-(4-methylphenyl)-3-phenyl-4-propoxy-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions, often employing hydrogen gas in the presence of a palladium catalyst, can convert the compound into its corresponding hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl and methylphenyl rings, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyrazole oxides, while reduction produces hydrazine derivatives.
Scientific Research Applications
1-Methyl-5-(4-methylphenyl)-3-phenyl-4-propoxy-1H-pyrazole has found applications in several scientific research areas:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and potential therapeutic targets.
Medicine: The compound’s derivatives have shown promise as anti-inflammatory, analgesic, and anticancer agents, making it a valuable lead compound in drug discovery.
Industry: It is employed in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(4-methylphenyl)-3-phenyl-4-propoxy-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
1-Methyl-5-(4-methylphenyl)-3-phenyl-4-propoxy-1H-pyrazole can be compared to other pyrazole derivatives, such as:
1-Phenyl-3-methyl-5-pyrazolone: Known for its analgesic and anti-inflammatory properties.
3,5-Dimethylpyrazole: Used as a corrosion inhibitor and in the synthesis of pharmaceuticals.
4-Amino-1,2,4-triazole: Employed as a herbicide and in the study of enzyme inhibition.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
62214-11-3 |
|---|---|
Molecular Formula |
C20H22N2O |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-methyl-5-(4-methylphenyl)-3-phenyl-4-propoxypyrazole |
InChI |
InChI=1S/C20H22N2O/c1-4-14-23-20-18(16-8-6-5-7-9-16)21-22(3)19(20)17-12-10-15(2)11-13-17/h5-13H,4,14H2,1-3H3 |
InChI Key |
GCFXDWZLFSNRKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(N(N=C1C2=CC=CC=C2)C)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-1-[(2-Methoxyphenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene](/img/structure/B14553617.png)
![3-Octylpyrido[3,2-E][1,2,4]triazine](/img/structure/B14553626.png)


![Triphenyl[2-(phenylimino)ethenyl]phosphanium chloride](/img/structure/B14553647.png)
![2-[(4-Methylpyridin-2-yl)sulfanyl]-4,6-diphenylpyridine](/img/structure/B14553657.png)


![2,2'-[Diselane-1,2-diyldi(2,1-phenylene)]bis(N-phenylacetamide)](/img/structure/B14553679.png)




